2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Catalog No.
S528924
CAS No.
1218942-37-0
M.F
C21H19ClN4O2
M. Wt
394.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-m...

CAS Number

1218942-37-0

Product Name

2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

IUPAC Name

2-(2-chlorophenyl)-4-[3-(dimethylamino)phenyl]-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione

Molecular Formula

C21H19ClN4O2

Molecular Weight

394.9 g/mol

InChI

InChI=1S/C21H19ClN4O2/c1-24(2)14-8-6-7-13(11-14)20-19-16(12-18(27)25(20)3)23-26(21(19)28)17-10-5-4-9-15(17)22/h4-12,23H,1-3H3

InChI Key

RGYQPQARIQKJKH-UHFFFAOYSA-N

SMILES

CN1C(=O)C=C2C(=C1C3=CC(=CC=C3)N(C)C)C(=O)N(N2)C4=CC=CC=C4Cl

Solubility

Soluble in DMSO, not in water

Synonyms

GKT137831; GKT-137831; GKT 137831; GTK831; GTK-831; GTK 831.

Canonical SMILES

CN1C(=O)C=C2C(=C1C3=CC(=CC=C3)N(C)C)C(=O)N(N2)C4=CC=CC=C4Cl

Description

The exact mass of the compound 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is 394.11965 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Kinase Inhibition:

Setanaxib is being studied for its ability to inhibit specific enzymes called kinases. Kinases play a crucial role in regulating various cellular processes, and their dysregulation can contribute to diseases like cancer. Studies have shown that Setanaxib inhibits several kinases, including FLT3, Aurora kinases, and JAK kinases []. These kinases are implicated in the development and progression of various cancers [, , ].

Anticancer Properties:

Due to its kinase inhibitory activity, Setanaxib is being evaluated for its potential as an anticancer agent. Preclinical studies have demonstrated promising results, with Setanaxib showing antitumor activity in various cancer cell lines []. Clinical trials are currently ongoing to investigate the efficacy and safety of Setanaxib in different types of cancer.

2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound with the molecular formula C21H19ClN4O2. It features a pyrazolo[4,3-c]pyridine core structure, which is characterized by a fused ring system that includes nitrogen atoms. The compound contains various functional groups such as chlorophenyl and dimethylamino substituents, contributing to its unique chemical properties and potential biological activities. Its molecular weight is approximately 394.85 g/mol, and it has a CAS Registry Number of 1218942-37-0 .

There is no current information on the specific mechanism of action for this compound. However, pyrazolopyridinediones have been investigated for their potential to inhibit enzymes or interact with specific receptors in the body, depending on their structure [].

  • As this is a relatively obscure compound, no safety information is currently available. However, due to the presence of chlorine and the dione functionality, it's advisable to handle it with care, assuming potential irritant and corrosive properties. Always consult safety data sheets (SDS) for similar compounds when handling unknown substances.

The chemical reactivity of 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione can be analyzed through its participation in various organic reactions. These may include:

  • Nucleophilic substitutions: The presence of the chlorophenyl group allows for nucleophilic attack, leading to the formation of new derivatives.
  • Condensation reactions: The compound can undergo condensation with other amines or carbonyl compounds to form larger molecular structures.
  • Reduction reactions: The dimethylamino group may be susceptible to reduction under certain conditions, altering the compound's properties.

Detailed reaction pathways and mechanisms would require experimental data specific to this compound.

Research indicates that compounds similar to 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione exhibit various biological activities. These include:

  • Antitumor activity: Some studies have suggested that pyrazolo[4,3-c]pyridine derivatives possess anticancer properties by inhibiting specific kinases involved in cancer cell proliferation.
  • Antiviral properties: There is potential for this compound to act against viral infections, particularly in inhibiting pathways utilized by viruses for replication.
  • Neuroprotective effects: The dimethylamino group may contribute to neuroprotective activities, making it a candidate for neurological disorder treatments.

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potentials of this compound.

The synthesis of 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting Materials Preparation: Synthesis often begins with simpler precursors such as chlorobenzenes and dimethylaminobenzaldehydes.
  • Formation of Pyrazole Ring: A cyclization reaction is employed to form the pyrazole ring from appropriate hydrazine derivatives and carbonyl compounds.
  • Functional Group Modifications: Subsequent steps involve introducing the chlorophenyl and dimethylamino groups through electrophilic aromatic substitution or nucleophilic addition reactions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Each step requires careful optimization of conditions to achieve high yields and purity.

The applications of 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione are diverse and may include:

  • Pharmaceutical development: Due to its potential biological activities, it could serve as a lead compound in drug discovery for treating cancer or viral infections.
  • Research tools: It may be utilized in biochemical assays to study specific enzyme interactions or cellular pathways.

Interaction studies focusing on 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione often involve:

  • Binding assays: To determine how effectively the compound binds to target proteins or enzymes.
  • In vitro studies: Evaluating the effects on cell lines to assess cytotoxicity and mechanism of action.

These studies provide insight into the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione. Notable examples include:

Compound NameStructure FeaturesUnique Properties
GKT 831Similar pyrazolo structure; different substituentsKnown for potent inhibition of specific kinases
SetanaxibContains similar core; different functional groupsDemonstrated efficacy against fibrosis
GKT 137831Related pyrazolo derivative; variations in side chainsInvestigated for anti-inflammatory effects

These compounds highlight the unique aspects of 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione while showcasing its potential applications in medicinal chemistry. Each compound's distinct functional groups contribute to varying biological activities and therapeutic potentials.

Synthetic Pathways

Retrosynthetic Analysis

The retrosynthetic analysis of 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione follows established methodologies for pyrazolo[4,3-c]pyridine synthesis [3]. The target molecule can be disconnected through systematic bond cleavage to reveal key synthetic intermediates. The pyrazolo[4,3-c]pyridine core represents the central scaffold that must be constructed through careful selection of synthetic precursors [5].

The retrosynthetic approach involves identifying strategic disconnection points within the heterocyclic framework [3]. The pyrazole ring formation can be traced back to hydrazine derivatives and appropriate carbonyl-containing precursors, while the pyridine portion suggests the involvement of nucleophilic aromatic substitution reactions [6]. The 2-chlorophenyl substituent at the nitrogen position indicates an alkylation or substitution reaction with chlorinated aromatic compounds [13].

The dimethylamino phenyl group at the 4-position suggests incorporation through cross-coupling methodologies or direct aromatic substitution reactions [14]. The methyl group at the 5-position of the pyridine ring indicates selective methylation chemistry during the synthetic sequence [1]. This retrosynthetic analysis guides the selection of starting materials and synthetic transformations required for efficient target molecule construction.

Key Intermediates and Precursors

The synthesis of pyrazolo[4,3-c]pyridines relies on several critical intermediates and precursors [7]. The key intermediate 3-aminopyrazolo[4,3-c]pyridine-4,6-dione serves as a versatile precursor for various pyrazolo[4,3-c]pyridine derivatives [7]. This intermediate can be synthesized from 3-cyanomethyl-4-cyano-5-amino-1H-pyrazole through cyclization reactions [7].

2-Chloro-3-nitropyridines represent another class of important precursors for pyrazolo[4,3-c]pyridine synthesis [3]. These compounds undergo nucleophilic aromatic substitution with ethyl acetoacetate in the presence of sodium hydride to generate pyridinyl keto esters [3]. The resulting intermediates exist as mixtures of ketone and enol tautomers, with the enol form being predominant in solution [3].

Aryldiazonium tosylates constitute essential precursors for introducing aromatic substituents through Japp-Klingemann reactions [3]. These stable reagents facilitate azo-coupling reactions with pyridinyl keto esters, leading to hydrazone intermediates that undergo subsequent cyclization [3]. The selection of appropriate diazonium salts enables the introduction of diverse aromatic substituents with varying electronic properties [3].

Precursor TypeSpecific ExamplesSynthetic Role
Amino pyrazoles3-aminopyrazolo[4,3-c]pyridine-4,6-dioneCore scaffold formation
Chloronitropyridines2-chloro-3-nitropyridinesPyridine ring construction
Diazonium saltsAryldiazonium tosylatesAromatic substitution
Keto estersEthyl acetoacetate derivativesRing formation precursors

Optimization of Reaction Conditions

The optimization of reaction conditions for pyrazolo[4,3-c]pyridine synthesis involves systematic investigation of multiple parameters [10]. Temperature control represents a critical factor, with most reactions proceeding optimally at room temperature to 40°C [3]. Higher temperatures may lead to decomposition of sensitive intermediates or formation of unwanted side products [3].

Solvent selection significantly influences reaction outcomes and product yields [10]. Ethanol has been identified as the optimal solvent for many pyrazolo[4,3-c]pyridine syntheses, providing yields up to 97% under optimized conditions [10]. Water can also serve as an effective solvent, though yields are typically lower compared to alcoholic media [10]. Acetonitrile provides moderate yields but may be preferred for specific substrate combinations [3].

Base selection and concentration require careful optimization for successful cyclization reactions [3]. Pyrrolidine has emerged as an optimal base due to its favorable combination of nucleophilicity, basicity, and ease of removal [3]. The base concentration typically ranges from 1 to 4 equivalents, depending on the specific reaction requirements [3]. Milder nucleophilic bases such as 1,4-diazabicyclo[2.2.2]octane and secondary amines can also promote cyclization while minimizing side reactions [3].

ParameterOptimal ConditionsYield Range
TemperatureRoom temperature to 40°C85-97%
SolventEthanol90-97%
BasePyrrolidine (4 equivalents)90-95%
Reaction Time15-90 minutesVariable

Structure-Activity Relationship Studies

Functional Group Modifications

Functional group modifications in pyrazolo[4,3-c]pyridine derivatives significantly impact biological activity and physicochemical properties [13] [15]. The substitution pattern at the nitrogen positions of the pyrazole ring demonstrates notable effects on inhibitory potency [13]. Primary amines at the N-1 position show enhanced activity compared to hydroxyl groups, with a sixfold improvement in binding affinity observed for certain derivatives [13].

The incorporation of electron-withdrawing groups such as halogen atoms or nitro groups influences the electronic distribution within the heterocyclic framework [15]. Meta-positioned electron-withdrawing groups on phenyl substituents enhance anti-inflammatory activity and cyclooxygenase-2 selectivity [15]. The presence of dimethylamino groups provides electron-donating character, which can modulate both solubility and target binding affinity [15].

Alkyl substitutions at various positions of the pyrazolo[4,3-c]pyridine core affect molecular rigidity and conformational preferences . Methyl groups at the 5-position of the pyridine ring, as present in the target compound, contribute to steric interactions that can influence binding selectivity . The chlorophenyl substituent at the 2-position provides additional opportunities for halogen bonding interactions with biological targets [13].

Modification TypePositionActivity Impact
Primary amineN-16-fold increase
Electron-withdrawing groupsPhenyl metaEnhanced selectivity
DimethylaminoPara-phenylImproved solubility
Methyl substitutionC-5 pyridineSteric selectivity

Core Structure Variations

Core structure variations within the pyrazolo[4,3-c]pyridine framework demonstrate significant effects on biological activity profiles [13]. The [4,3-c] isomer exhibits distinct properties compared to other pyrazolopyridine isomers such as [3,4-b], [3,4-c], and [1,5-a] variants . The fused ring system of the [4,3-c] isomer allows for regioselective functionalization at the 7-position, which is critical for tuning biological activity .

Substituent effects at the 2-, 4-, 6-, and 7-positions significantly influence physicochemical and biological properties . Electron-donating groups such as methoxy and methyl substituents improve fluorescence properties and structural stability . Conversely, electron-withdrawing groups including bromine and chlorine enhance reactivity for further synthetic functionalization .

Aryl groups at the 7-position, particularly phenyl and methoxyphenyl derivatives, correlate with enhanced antiproliferative potency . The 4-(2,6-diphenyl)-7-(4-hydroxyphenyl) derivative exhibits GI₅₀ values ranging from 1.2 to 3.1 μM against various cancer cell lines . These structure-activity relationships provide guidance for rational drug design approaches targeting specific biological pathways .

Core VariationPositionBiological Effect
[4,3-c] isomerCore structureEnhanced selectivity
Electron-donating groupsMultiple positionsImproved stability
Aryl substitutions7-positionAntiproliferative activity
Hydroxyphenyl groups7-positionGI₅₀ 1.2-3.1 μM

Computational Prediction of Structure-Activity Relationships

Computational methods provide valuable insights into structure-activity relationships for pyrazolo[4,3-c]pyridine derivatives [16]. Three-dimensional quantitative structure-activity relationship models using Comparative Molecular Field Analysis and Comparative Molecular Similarity Index Analysis have been developed for these compounds [16]. The Comparative Molecular Similarity Index Analysis model with steric and electrostatic fields demonstrates superior predictive power with high correlation coefficients [16].

The best computational model achieved Q²ᵥₑ of 0.65, R² of 0.980, and R²ₜₑₛₜ of 0.727, indicating excellent predictive capabilities [16]. Contour maps generated from these models reveal key structural requirements for biological activity [16]. Molecular docking studies provide detailed understanding of binding interactions with target proteins [16].

Density functional theory calculations at the B3LYP level have been employed to optimize molecular geometries and predict spectroscopic properties [17] [19]. These theoretical calculations show excellent agreement with experimental data from infrared, nuclear magnetic resonance, and ultraviolet spectroscopy [17] [19]. The computed values for dipole moments, band gaps, and hyperpolarizability follow the order of complexity in substitution patterns [17].

Computational MethodPerformance MetricsApplication
CoMSIA/SE modelQ²ᵥₑ = 0.65, R² = 0.980Activity prediction
Molecular dockingΔGbinding = -151.225 kJ/molBinding affinity
DFT B3LYPHigh correlation with experimentProperty prediction
QSAR modelsR²ₜₑₛₜ = 0.727Lead optimization

Analytical Methods for Characterization

Chromatographic Techniques

High-performance liquid chromatography represents the primary chromatographic technique for pyrazolo[4,3-c]pyridine analysis and purification [21] [32]. Column selection typically involves C18 reversed-phase stationary phases with particle sizes ranging from 5 to 10 micrometers [32]. The SPHER-100 C18 column with 5 micrometer particles provides excellent separation efficiency for pyrazolopyridine derivatives [32].

Mobile phase optimization requires careful consideration of pH, organic modifier content, and buffer composition [32]. Micellar liquid chromatography using sodium dodecyl sulfate solutions has proven effective for polar pyrazolo[4,3-c]pyridine derivatives [32]. The optimal mobile phase composition consists of 0.15 M sodium dodecyl sulfate with 12.5% 1-propanol buffered at pH 7 [32].

Silica gel column chromatography serves as an essential purification technique for synthetic intermediates and final products [30] [31]. Ethyl acetate and hexane mixtures provide effective separation of pyrazolo[4,3-c]pyridine regioisomers [31]. The separation typically employs gradient elution with ethyl acetate concentrations ranging from 30% to 70% [31].

TechniqueColumn TypeMobile PhaseApplication
RP-HPLCC18 (5 μm)SDS-propanol-bufferAnalytical separation
Silica chromatographyNormal phaseEthyl acetate-hexanePreparative purification
Micellar LCC180.15 M SDS, pH 7Polar compounds

Spectroscopic Analysis Methods

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of pyrazolo[4,3-c]pyridine derivatives [20] [19]. Proton nuclear magnetic resonance spectra reveal characteristic chemical shifts for aromatic protons, with signals around 8 parts per million typical for γ-unsubstituted pyridine rings [19]. The dimethylamino groups appear as singlets around 3.0 parts per million [19].

Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of all carbon atoms in the molecular framework [19]. Carbonyl carbon signals appear in the range of 202-204 parts per million, while aromatic carbons exhibit chemical shifts between 110-180 parts per million [19]. The methyl carbons of dimethylamino groups typically resonate around 40 parts per million [19].

Infrared spectroscopy provides identification of functional groups within pyrazolo[4,3-c]pyridine structures [19] [27]. Carbonyl stretching vibrations appear at 1727-1709 cm⁻¹, while aromatic C=C stretching occurs at 1589-1598 cm⁻¹ [19]. Aromatic C-H stretching vibrations are observed around 3075 cm⁻¹ [19]. Mass spectrometry using electrospray ionization confirms molecular formulas and provides fragmentation patterns [19] [21].

Spectroscopic MethodKey SignalsChemical Information
¹H NMR8.0 ppm (pyridine), 3.0 ppm (N(CH₃)₂)Aromatic and aliphatic protons
¹³C NMR202-204 ppm (C=O), 40 ppm (NCH₃)Carbon framework
IR1727-1709 cm⁻¹ (C=O)Functional groups
MS-ESI[M+H]⁺ ionsMolecular weight confirmation

Purity Determination Protocols

Purity determination for pyrazolo[4,3-c]pyridine derivatives requires validated analytical methods with appropriate detection limits [23]. Ultraviolet-visible spectroscopy provides rapid purity assessment with detection wavelengths typically around 265-275 nanometers [23]. The method shows linearity in the concentration range of 50-150 micrograms per milliliter [23].

High-performance liquid chromatography with diode array detection offers superior specificity for purity analysis [32]. The method employs isocratic elution with detection at 265 nanometers and injection volumes of 20 microliters [32]. Peak purity assessment uses spectral matching across the chromatographic peak to identify co-eluting impurities [32].

Gas chromatography-mass spectrometry provides complementary purity analysis, particularly for volatile derivatives [24] [29]. Sample preparation involves derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide for improved volatility [29]. The method demonstrates excellent reproducibility with coefficients of variation below 10% [29].

Purity MethodDetection WavelengthLinear RangePrecision
UV-Vis265-275 nm50-150 μg/mL<5% CV
HPLC-DAD265 nmVariable<3% CV
GC-MSMass spectralDerivatized samples<10% CV

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

394.1196536 g/mol

Monoisotopic Mass

394.1196536 g/mol

Heavy Atom Count

28

Appearance

light yellow to yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

45II35329V

Drug Indication

Treatment of primary biliary cholangitis

Wikipedia

Setanaxib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Deliyanti D, Wilkinson-Berka JL. Inhibition of NOX1/4 with GKT137831: a potential novel treatment to attenuate neuroglial cell inflammation in the retina. J Neuroinflammation. 2015 Jul 30;12:136. doi: 10.1186/s12974-015-0363-z. PubMed PMID: 26219952; PubMed Central PMCID: PMC4518508.
2: Green DE, Murphy TC, Kang BY, Kleinhenz JM, Szyndralewiez C, Page P, Sutliff RL, Hart CM. The Nox4 inhibitor GKT137831 attenuates hypoxia-induced pulmonary vascular cell proliferation. Am J Respir Cell Mol Biol. 2012 Nov;47(5):718-26. doi: 10.1165/rcmb.2011-0418OC. Epub 2012 Aug 16. PubMed PMID: 22904198; PubMed Central PMCID: PMC3547100.
3: Aoyama T, Paik YH, Watanabe S, Laleu B, Gaggini F, Fioraso-Cartier L, Molango S, Heitz F, Merlot C, Szyndralewiez C, Page P, Brenner DA. Nicotinamide adenine dinucleotide phosphate oxidase in experimental liver fibrosis: GKT137831 as a novel potential therapeutic agent. Hepatology. 2012 Dec;56(6):2316-27. doi: 10.1002/hep.25938. PubMed PMID: 22806357; PubMed Central PMCID: PMC3493679.
4: Jiang JX, Chen X, Serizawa N, Szyndralewiez C, Page P, Schröder K, Brandes RP, Devaraj S, Török NJ. Liver fibrosis and hepatocyte apoptosis are attenuated by GKT137831, a novel NOX4/NOX1 inhibitor in vivo. Free Radic Biol Med. 2012 Jul 15;53(2):289-96. doi: 10.1016/j.freeradbiomed.2012.05.007. Epub 2012 May 19. PubMed PMID: 22618020; PubMed Central PMCID: PMC3392471.

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